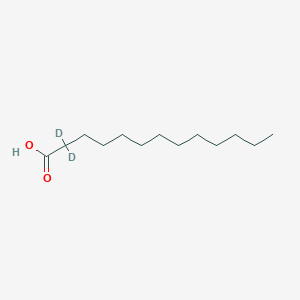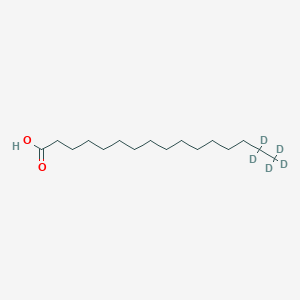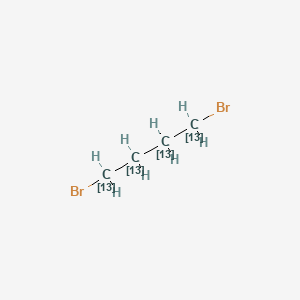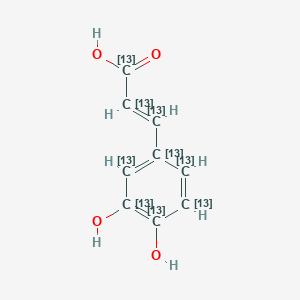
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O3. It is a derivative of azetidine-2-carboxylic acid, which is a plant non-protein amino acid homologue of proline .
Synthesis Analysis
Azetidines, the core structure of this compound, have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .Molecular Structure Analysis
The molecular structure of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is characterized by a four-membered azetidine ring, which is a nitrogen-containing heterocycle . The azetidine ring is more stable than that of related aziridines due to its lower ring strain .Chemical Reactions Analysis
The reactivity of azetidines, like 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .Aplicaciones Científicas De Investigación
Azetidine-2-Carboxylic Acid in Food Chain
Azetidine-2-carboxylic acid (Aze), a non-protein amino acid, is present in sugar beets and table beets (Beta vulgaris) and can be misincorporated in place of proline in various species, including humans. This misincorporation leads to toxic effects and congenital malformations. With the widespread cultivation of sugar beets, particularly in the Northern Hemisphere, and their use in livestock feed, understanding the presence and effects of Aze in the food chain is crucial (Rubenstein et al., 2009).
Azetidine-2-Carboxylic Acid in Garden Beets
Further research indicates the presence of toxic and teratogenic L-Aze in garden or table beets (Beta vulgaris). L-Aze can be misincorporated into proteins in place of proline, altering the structure and function of proteins like collagen, keratin, hemoglobin, and affecting protein folding. The potential role of L-Aze in human diseases, given its presence in common food sources, underscores the need for further exploration in this area (Rubenstein et al., 2006).
Synthesis and Applications in Foldameric and Biological Contexts
A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates was developed, highlighting their biological significance and applications in foldamer science. These derivatives offer conformational constraints and contain bromo-substituted carbon centers, useful for various functionalization processes. The resulting products are of interest due to their potential biological implications and applications in foldameric research (Žukauskaitė et al., 2011).
Amino Acid-Azetidine Chimeras
The synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position was achieved through various modifications and synthetic strategies. These chimeras are instrumental in studying the influence of conformation on peptide activity, demonstrating the compound's utility in probing structural and functional aspects of peptides (Sajjadi & Lubell, 2008).
Safety And Hazards
Direcciones Futuras
Azetidines have seen remarkable advances in their chemistry and reactivity in recent years . Future directions may include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Propiedades
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-7(2-1-3-12-8)9(14)13-4-6(5-13)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRVWMOSRIRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)